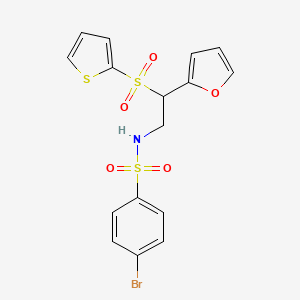

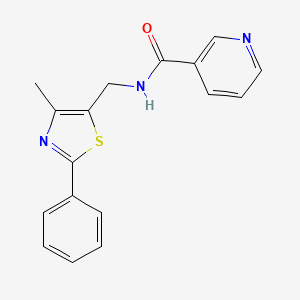

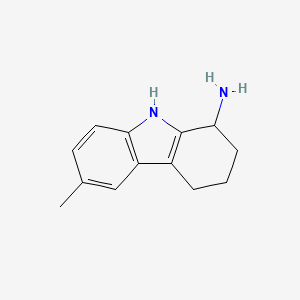

![molecular formula C23H21NO B2826996 2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 860648-80-2](/img/structure/B2826996.png)

2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis

The chemical reactions of THIQ analogs involve transformations resulting from the action of activated alkynes in trifluoroethanol and hexafluoroisopropanol . Tricarbonyl (-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4–deprotonation and subsequent electrophilic additions to generate the corresponding 4–derivatives .Aplicaciones Científicas De Investigación

Synthesis and Computational Analysis

The derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized from a condensation reaction involving 2-aminochromone-3-carboxaldehyde and other compounds. The structure of MBCND was deduced based on spectral data and elemental analyses. Computational methods, including Density Functional Theory (DFT), were employed to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, Mulliken atomic charges, dipole moment, and other properties. This also involved theoretical studies of the electronic structure, nonlinear optical properties (NLO), natural bonding orbital (NBO) analysis, and orientation. Moreover, the electronic absorption spectra were measured in different solvents, and the correspondence between calculated and experimental transition energies was satisfactory (Halim & Ibrahim, 2017).

Microwave-assisted Synthesis

The Mannich reaction of naphthols, specifically the synthesis of 1-(hydroxynaphthyl)-substituted 1,2,3,4-tetrahydroisoquinolines, was conducted under solvent-free conditions using microwave irradiation. The addition to certain compounds resulted in a highly diastereoselective process, producing mainly cis isomers (Szatmári, Lázár, & Fülöp, 2006).

Stereoselective Synthesis

The stereoselective synthesis of atropisomeric korupensamines A and B, and ent-korupensamine B, utilized a planar chiral arene chromium complex with naphthylboronic acid. This process involved palladium(0)-catalyzed cross-coupling and other steps to achieve the desired products. The synthesis provided a pathway to construct complex molecular structures through a series of carefully orchestrated chemical reactions and isomerizations (Watanabe et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiqs can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the so-called pictet–spengler reaction .

Biochemical Pathways

It’s known that thiqs can be synthesized enzymatically .

Pharmacokinetics

It’s known that thiqs are widespread in plant and animal and human brains .

Result of Action

It’s known that thiqs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It’s known that thiqs occur naturally in plants and in a variety of food products .

Propiedades

IUPAC Name |

2-[(2-prop-2-ynoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-15-25-23-12-11-19-8-5-6-10-21(19)22(23)17-24-14-13-18-7-3-4-9-20(18)16-24/h1,3-12H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCASRYNPNNALDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

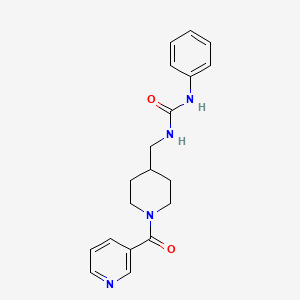

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)

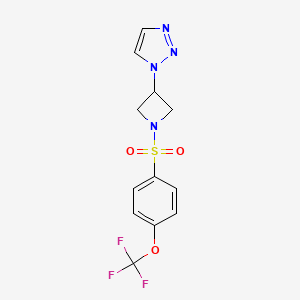

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

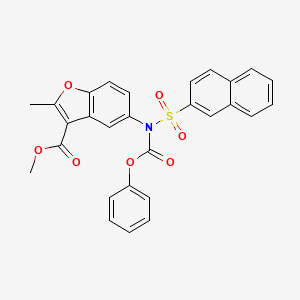

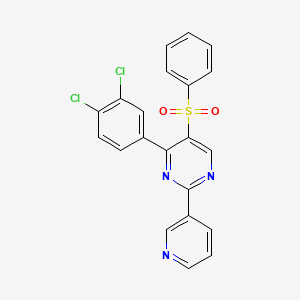

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)